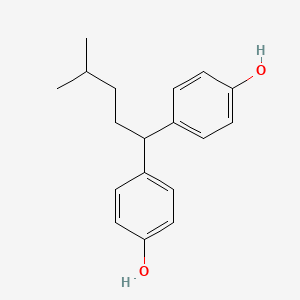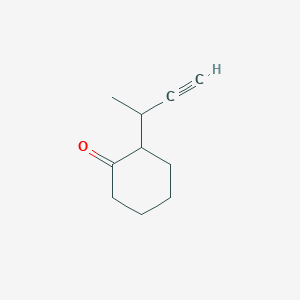![molecular formula C15H12N2O3 B14354485 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- CAS No. 90451-63-1](/img/structure/B14354485.png)
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- typically involves the following steps:
Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Alkylation: The nitrated carbazole is then subjected to alkylation with an ethenyloxy methylating agent under basic conditions to introduce the ethenyloxy group at the 9-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Amino derivatives: from reduction reactions.
Substituted carbazoles: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Medicine:
Anticancer Agents: Derivatives of carbazole have shown promise as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation.
Industry:
Materials Science: Used in the synthesis of polymers and copolymers with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- involves its interaction with molecular targets through its nitro and ethenyloxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyloxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds:
9H-Carbazole: The parent compound, lacking the nitro and ethenyloxy groups.
9-Methyl-9H-carbazole: A methylated derivative with different electronic properties.
9-Ethyl-9H-carbazole: An ethylated derivative with similar applications in organic electronics.
Uniqueness:
Enhanced Reactivity: The presence of both nitro and ethenyloxy groups increases the compound’s reactivity compared to its parent compound.
Versatile Applications: The unique combination of functional groups allows for diverse applications in various fields, from organic electronics to pharmaceuticals.
Propriétés
| 90451-63-1 | |
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
9-(ethenoxymethyl)-3-nitrocarbazole |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-10-16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h2-9H,1,10H2 |
Clé InChI |
VHSIXGRTRUHBRT-UHFFFAOYSA-N |
SMILES canonique |
C=COCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)


